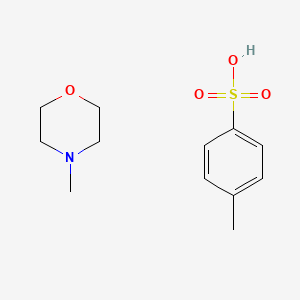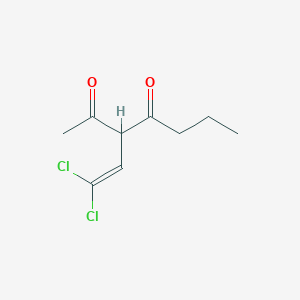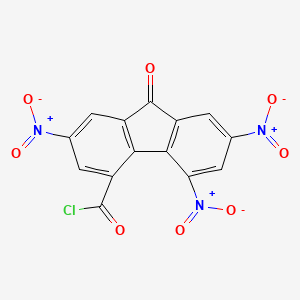silane CAS No. 110434-24-7](/img/structure/B14323372.png)
[1-(Cyclohex-2-en-1-yl)ethenyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-2-en-1-yl)ethenylsilane: is a chemical compound with the molecular formula C11H20Si . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-2-en-1-yl)ethenylsilane typically involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclohex-2-en-1-ylmagnesium bromide+Trimethylchlorosilane→1-(Cyclohex-2-en-1-yl)ethenylsilane+MgBrCl
Industrial Production Methods: In an industrial setting, the production of 1-(Cyclohex-2-en-1-yl)ethenylsilane may involve large-scale Grignard reactions with appropriate safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Cyclohex-2-en-1-yl)ethenylsilane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form various silane derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry:
Catalysis: 1-(Cyclohex-2-en-1-yl)ethenylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Polymer Science: It is employed in the modification of polymers to enhance their properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Research is ongoing to assess its biocompatibility for medical applications.
Industry:
Material Science: It is used in the production of advanced materials with unique properties.
Electronics: The compound is investigated for its potential use in electronic devices due to its stability and conductivity.
Mechanism of Action
The mechanism by which 1-(Cyclohex-2-en-1-yl)ethenylsilane exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical reactions. The compound can also interact with biological molecules, forming stable complexes that can be utilized in drug delivery systems.
Comparison with Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is similar in structure but has an oxygen atom in place of the ethenyl group.
Cyclohexanone enol trimethylsilyl ether: Another similar compound with a different functional group arrangement.
Uniqueness:
Stability: 1-(Cyclohex-2-en-1-yl)ethenylsilane is more stable under various conditions compared to its analogs.
Reactivity: The presence of the ethenyl group enhances its reactivity in certain chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
110434-24-7 |
|---|---|
Molecular Formula |
C11H20Si |
Molecular Weight |
180.36 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-ylethenyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-10(12(2,3)4)11-8-6-5-7-9-11/h6,8,11H,1,5,7,9H2,2-4H3 |
InChI Key |
SQMVACUODGZGCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


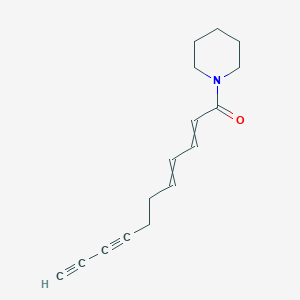
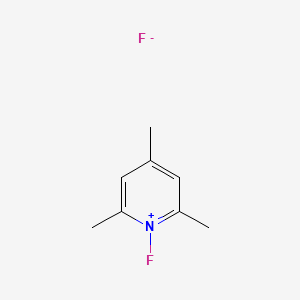
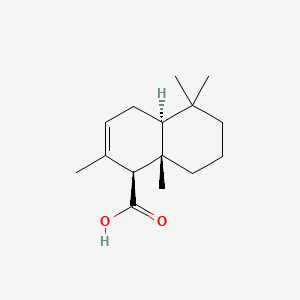
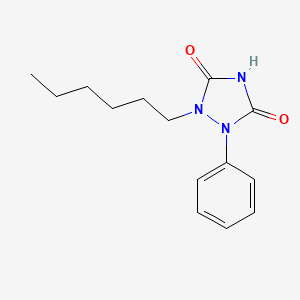
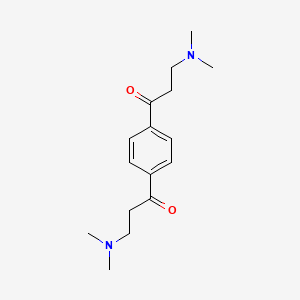
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
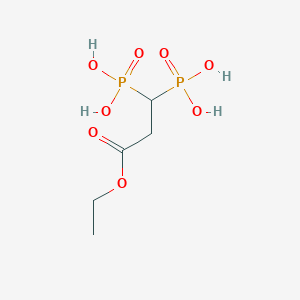
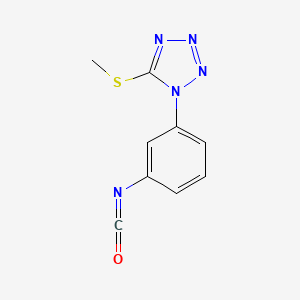
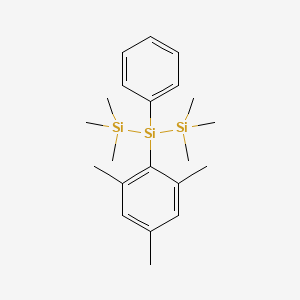
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
